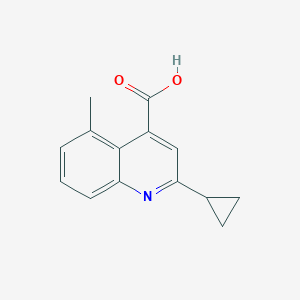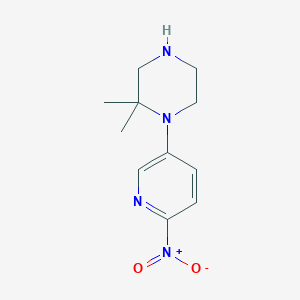
2,2-Dimethyl-1-(6-nitropyridin-3-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-1-(6-nitropyridin-3-yl)piperazine is a chemical compound with the molecular formula C9H12N4O2 It is characterized by the presence of a piperazine ring substituted with a nitropyridine group and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(6-nitropyridin-3-yl)piperazine typically involves the reaction of 6-nitropyridine-3-amine with 2,2-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature and stirred for a certain period to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The product is then purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
2,2-Dimethyl-1-(6-nitropyridin-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2,2-Dimethyl-1-(6-aminopyridin-3-yl)piperazine, while substitution reactions can produce various alkyl or acyl derivatives.
科学研究应用
2,2-Dimethyl-1-(6-nitropyridin-3-yl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,2-Dimethyl-1-(6-nitropyridin-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors and enzymes, modulating their activity and resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
1-(6-Nitropyridin-3-yl)piperazine: Similar structure but lacks the dimethyl groups.
2,2-Dimethylpiperazine: Lacks the nitropyridine group.
6-Nitropyridine-3-amine: Lacks the piperazine ring.
Uniqueness
2,2-Dimethyl-1-(6-nitropyridin-3-yl)piperazine is unique due to the presence of both the nitropyridine group and the dimethyl-substituted piperazine ring. This combination of structural features imparts specific chemical and biological properties that are not observed in similar compounds. The presence of the nitro group allows for various chemical modifications, while the piperazine ring provides a scaffold for interaction with biological targets.
属性
分子式 |
C11H16N4O2 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC 名称 |
2,2-dimethyl-1-(6-nitropyridin-3-yl)piperazine |
InChI |
InChI=1S/C11H16N4O2/c1-11(2)8-12-5-6-14(11)9-3-4-10(13-7-9)15(16)17/h3-4,7,12H,5-6,8H2,1-2H3 |
InChI 键 |
WTUJFWSCFTXYDD-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNCCN1C2=CN=C(C=C2)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


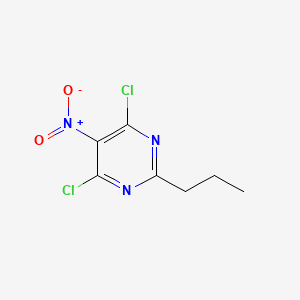
![Tris[2-(2-pyridyl)-5-(trifluoromethyl)phenyl]iridium](/img/structure/B13695552.png)
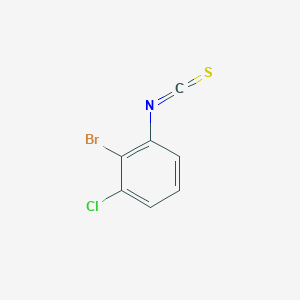

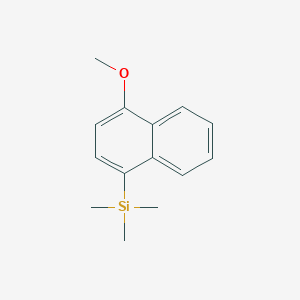
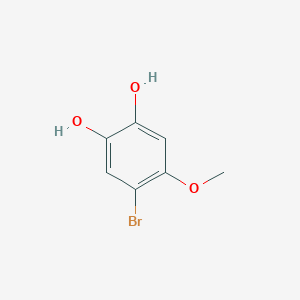
![N-[(4-Methyl-4-piperidyl)methyl]cyclopropanamine](/img/structure/B13695593.png)
![4-Bromo-N-[2-(4-Methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B13695609.png)
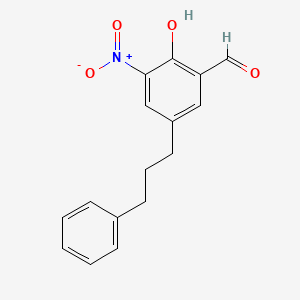
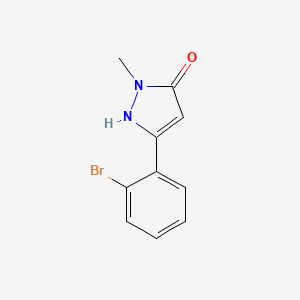
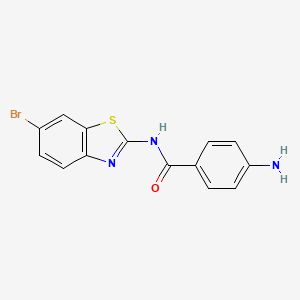

![Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate](/img/structure/B13695626.png)
